

Spectroscopic Characterization of Ethyl 4-Nitrophenylglyoxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 4-nitrophenylglyoxylate

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 4-nitrophenylglyoxylate, a key organic intermediate, presents a unique spectroscopic profile owing to its distinct functional groups: a para-substituted nitroaromatic ring, an α -ketoester system, and an ethyl ester moiety. Understanding its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation in synthetic chemistry and drug development. This guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **ethyl 4-nitrophenylglyoxylate**. While complete experimental spectra for this specific compound are not readily available in public databases, this document synthesizes expected spectral features based on established principles and data from analogous compounds. It further outlines the standard methodologies for acquiring and interpreting this critical data.

Introduction: The Structural Significance of Ethyl 4-Nitrophenylglyoxylate

Ethyl 4-nitrophenylglyoxylate ($C_{10}H_9NO_5$, Molar Mass: 223.18 g/mol) is a valuable building block in organic synthesis.^{[1][2][3]} Its utility stems from the reactive α -ketoester functionality, which can undergo a variety of chemical transformations, and the electron-withdrawing nature of the 4-nitrophenyl group that influences the reactivity of the aromatic ring. Accurate and

comprehensive spectroscopic analysis is the cornerstone of its application, ensuring purity and confirming its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **ethyl 4-nitrophenylglyoxylate**, both ^1H and ^{13}C NMR are indispensable.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the ethyl ester group. The electron-withdrawing effects of the nitro and glyoxylate groups will significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ^1H NMR Data for **Ethyl 4-nitrophenylglyoxylate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Causality Behind the Shift
~8.3-8.5	Doublet (d)	2H	H-3, H-5 (Aromatic)	Deshielded by the strong electron-withdrawing nitro group and the adjacent carbonyl group.
~8.1-8.3	Doublet (d)	2H	H-2, H-6 (Aromatic)	Deshielded by the carbonyl group and to a lesser extent by the nitro group.
~4.4-4.6	Quartet (q)	2H	-OCH ₂ CH ₃	Adjacent to the electron-withdrawing ester carbonyl and oxygen, resulting in a downfield shift.
~1.4-1.6	Triplet (t)	3H	-OCH ₂ CH ₃	Standard chemical shift for a methyl group adjacent to a methylene group.

Note: Predicted values are based on general NMR principles and data from structurally similar compounds. The exact chemical shifts and coupling constants would need to be determined experimentally.

Predicted ¹³C NMR Spectral Data

The ^{13}C NMR spectrum will provide information on all ten carbon atoms in the molecule, including the two carbonyl carbons which are expected at the downfield end of the spectrum.

Table 2: Predicted ^{13}C NMR Data for **Ethyl 4-nitrophenylglyoxylate**

Chemical Shift (δ , ppm)	Assignment	Rationale for the Chemical Shift
~185-195	C=O (Ketone)	The α -keto carbonyl carbon is significantly deshielded.
~160-165	C=O (Ester)	The ester carbonyl carbon is also deshielded, but typically less so than a ketone. [4]
~150-155	C-4 (Aromatic, C-NO ₂)	The carbon atom directly attached to the nitro group is strongly deshielded.
~135-140	C-1 (Aromatic, C-C=O)	The ipso-carbon attached to the glyoxylate group.
~130-135	C-2, C-6 (Aromatic)	Aromatic carbons ortho to the glyoxylate group.
~123-128	C-3, C-5 (Aromatic)	Aromatic carbons meta to the glyoxylate group and ortho to the nitro group.
~62-65	-OCH ₂ CH ₃	The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen atom.
~13-15	-OCH ₂ CH ₃	The methyl carbon of the ethyl ester is in the typical aliphatic region.

Note: Predicted values are based on established chemical shift ranges for similar functional groups.[\[4\]](#)

Experimental Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **ethyl 4-nitrophenylglyoxylate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.^[5]
- ¹H NMR Acquisition:
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
 - Acquire a standard one-pulse ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Integrate the signals and determine the coupling constants.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - If desired, perform advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectral Data

The IR spectrum of **ethyl 4-nitrophenylglyoxylate** is expected to be dominated by strong absorptions from the carbonyl groups and the nitro group.

Table 3: Predicted IR Absorption Bands for **Ethyl 4-nitrophenylglyoxylate**

Wavenumber (cm ⁻¹)	Intensity	Assignment	Vibrational Mode
~3100-3000	Medium	Aromatic C-H	Stretch
~2980-2850	Medium	Aliphatic C-H	Stretch
~1730-1750	Strong	C=O (Ester)	Stretch[6]
~1680-1700	Strong	C=O (Ketone)	Stretch[6]
~1600-1585	Medium	Aromatic C=C	Stretch[7]
~1500-1530	Strong	N-O (Nitro)	Asymmetric Stretch
~1340-1360	Strong	N-O (Nitro)	Symmetric Stretch
~1250-1100	Strong	C-O (Ester)	Stretch[7]

Experimental Protocol for IR Data Acquisition

- Sample Preparation (ATR): Place a small amount of the solid **ethyl 4-nitrophenylglyoxylate** directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum over the range of 4000-400 cm⁻¹.
 - The instrument's software will automatically generate the transmittance or absorbance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.

Predicted Mass Spectrum Data

For **ethyl 4-nitrophenylglyoxylate** (MW = 223.18), the molecular ion peak (M^+) would be expected at m/z 223. The fragmentation pattern will be influenced by the presence of the ester, ketone, and nitro functionalities.

Table 4: Predicted Key Fragments in the Mass Spectrum of **Ethyl 4-nitrophenylglyoxylate**

m/z	Proposed Fragment Ion	Plausible Fragmentation Pathway
223	$[C_{10}H_9NO_5]^+$	Molecular Ion (M^+)
194	$[C_8H_4NO_4]^+$	Loss of an ethyl radical ($\bullet CH_2CH_3$)
178	$[C_{10}H_9NO_4]^+$	Loss of an ethoxy radical ($\bullet OCH_2CH_3$)
150	$[C_7H_4NO_3]^+$	Loss of the ethyl ester group followed by loss of CO (α -cleavage)
122	$[C_7H_4NO_2]^+$	Further fragmentation of the m/z 150 ion
104	$[C_7H_4O]^+$	Fragmentation of the aromatic ring
76	$[C_6H_4]^+$	Benzene ring fragment

Note: The relative intensities of these peaks would depend on the ionization method and energy.[\[8\]](#)[\[9\]](#)

Experimental Protocol for Mass Spectrometry Data Acquisition

- **Sample Introduction:** Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with gas or liquid chromatography).

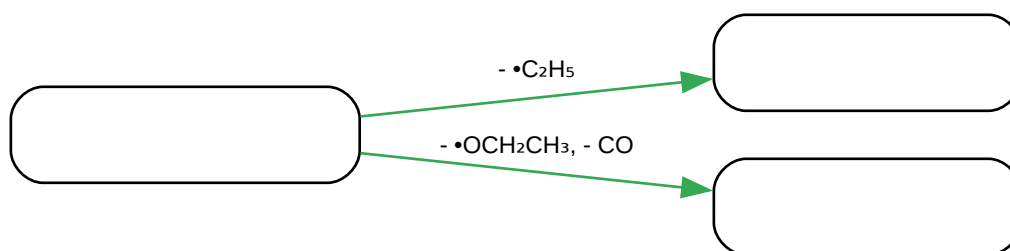
- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualizing Molecular Structure and Fragmentation

Molecular Structure

Caption: 2D structure of **ethyl 4-nitrophenylglyoxylate**.

Key Mass Spectrometry Fragmentation Pathway



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Caption: Proposed fragmentation of **ethyl 4-nitrophenylglyoxylate**.

Conclusion

The spectroscopic characterization of **ethyl 4-nitrophenylglyoxylate** provides a detailed fingerprint of its molecular structure. By combining the insights from ^1H NMR, ^{13}C NMR, IR, and mass spectrometry, researchers can confidently identify and assess the purity of this important synthetic intermediate. While experimental data is not widely disseminated, the predicted spectral features outlined in this guide, based on fundamental principles and analysis of related structures, provide a robust framework for its analysis. The methodologies described herein represent standard practices in the field, ensuring reliable and reproducible results for professionals in chemical research and drug development.

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- To cite this document: BenchChem. [Spectroscopic Characterization of Ethyl 4-Nitrophenylglyoxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585217#spectroscopic-data-of-ethyl-4-nitrophenylglyoxylate-nmr-ir-mass-spec]

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